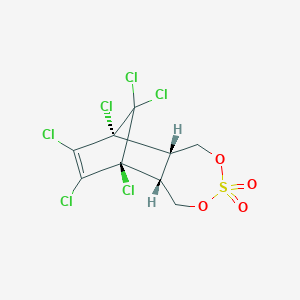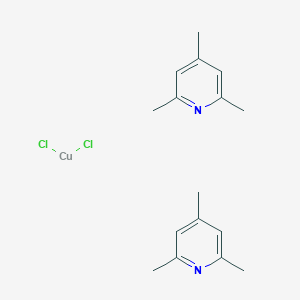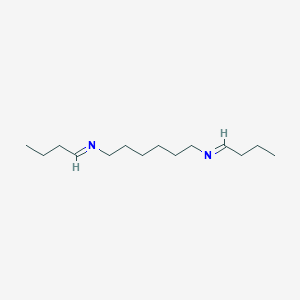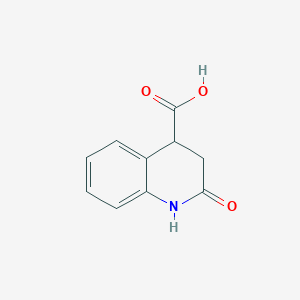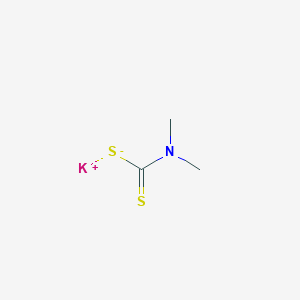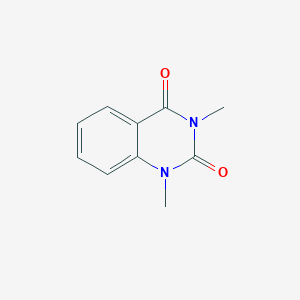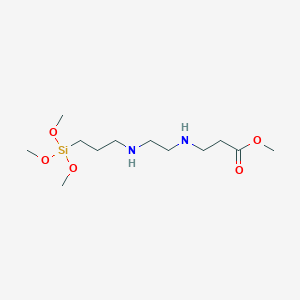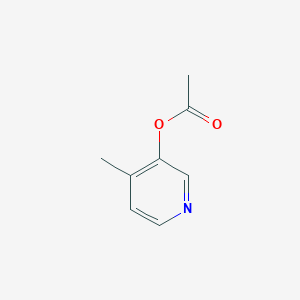
3-Acetoxy-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetoxy-4-methylpyridine, also known as AMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 3-Acetoxy-4-methylpyridine is not fully understood. However, studies have suggested that 3-Acetoxy-4-methylpyridine may act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-Acetoxy-4-methylpyridine may also affect the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
3-Acetoxy-4-methylpyridine has been shown to have various biochemical and physiological effects. Studies have suggested that 3-Acetoxy-4-methylpyridine may have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Acetoxy-4-methylpyridine may also affect the metabolism of various compounds in the body, including glucose and fatty acids.
実験室実験の利点と制限
3-Acetoxy-4-methylpyridine has several advantages and limitations for lab experiments. One of the advantages of 3-Acetoxy-4-methylpyridine is its easy synthesis and availability. However, 3-Acetoxy-4-methylpyridine is also known to be unstable and reactive, which may limit its use in certain experiments. Additionally, 3-Acetoxy-4-methylpyridine may have toxic effects on cells, which may limit its use in certain cell-based assays.
将来の方向性
There are several future directions for the study of 3-Acetoxy-4-methylpyridine. One area of interest is the development of 3-Acetoxy-4-methylpyridine-based drugs for the treatment of various diseases. Another area of interest is the use of 3-Acetoxy-4-methylpyridine as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetoxy-4-methylpyridine and its potential effects on various signaling pathways in the body.
Conclusion:
In conclusion, 3-Acetoxy-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-Acetoxy-4-methylpyridine has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 3-Acetoxy-4-methylpyridine in various scientific fields.
合成法
The synthesis of 3-Acetoxy-4-methylpyridine can be achieved through various methods, including the reaction of 4-methylpyridine with acetic anhydride in the presence of a catalyst. This method is considered to be one of the most efficient ways to produce 3-Acetoxy-4-methylpyridine in large quantities.
科学的研究の応用
3-Acetoxy-4-methylpyridine has been extensively studied for its potential applications in various scientific fields, including organic chemistry, pharmaceuticals, and materials science. In organic chemistry, 3-Acetoxy-4-methylpyridine has been used as a building block for the synthesis of various compounds. In pharmaceuticals, 3-Acetoxy-4-methylpyridine has been studied for its potential as an anti-cancer agent and as a drug for treating neurological disorders. In materials science, 3-Acetoxy-4-methylpyridine has been used as a precursor for the synthesis of various materials, including conducting polymers.
特性
CAS番号 |
1006-96-8 |
|---|---|
製品名 |
3-Acetoxy-4-methylpyridine |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
(4-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-8(6)11-7(2)10/h3-5H,1-2H3 |
InChIキー |
JLIFSYCXGJGLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)OC(=O)C |
正規SMILES |
CC1=C(C=NC=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
